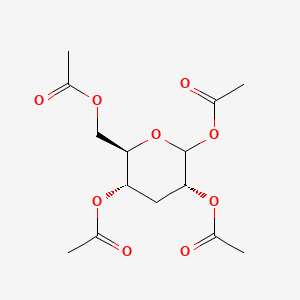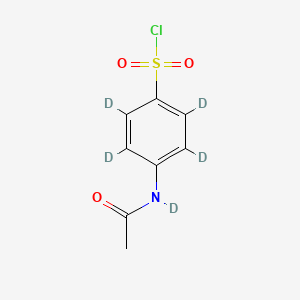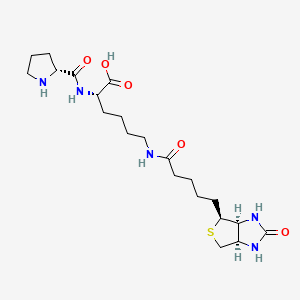
Biocytin-L-proline
Vue d'ensemble
Description
Biocytin-L-proline is a compound formed from the vitamin biotin and the amino acid L-lysine . It has been used as a histological dye to stain nerve cells . The molecular weight of Biocytin-L-proline is 469.60 and its molecular formula is C21H35N5O5S .
Synthesis Analysis
L-Proline, a component of Biocytin-L-proline, is synthesized from L-glutamate in a two-step intramitochondrial process . This process is catalyzed by aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and pyrroline-5-carboxylate reductase 1 (PYCR1) enzymes .Molecular Structure Analysis
The Biocytin-L-proline molecule contains a total of 69 bonds. There are 34 non-H bond(s), 4 multiple bond(s), 13 rotatable bond(s), 4 double bond(s), 3 five-membered ring(s), 1 eight-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 secondary amide(s) (aliphatic), 1 urea (-thio) derivative(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl .Chemical Reactions Analysis
L-Proline, a component of Biocytin-L-proline, can act as an enantioselective organocatalyst, making possible the synthesis of therapeutically active enantiopure drugs . It also acts as a chemical chaperone, preventing protein aggregation/fibrillation .Physical And Chemical Properties Analysis
Biocytin-L-proline is a solid substance that is soluble in DMF and Water/Ammonium Bicarbonate . It has a melting point of 125-130°C .Applications De Recherche Scientifique
Cellular Energy and Metabolism
Biotinidase-deficient mice, utilized as models for studying the human inherited disorder of biotinidase deficiency, reveal critical insights into cellular energy deficits and altered gene expression related to carbon metabolism. These mice exhibit severe ATP deficit, activation of energy sensors, and changes in insulin sensitivity, mirroring the effects observed in nutritional biotin deprivation. This study underlines the essential role of biotin and its derivatives in maintaining cellular energy homeostasis and metabolic regulation, providing a basis for understanding the pathogenesis of biotinidase deficiency in humans (Hernandez-Vazquez et al., 2013).
Biotechnology and Bioengineering
The incorporation of unnatural amino acids, such as biocytin, into mRNA-protein fusion molecules demonstrates the feasibility of expanding the chemical diversity of peptide and protein libraries. This innovation facilitates the identification of ligands with enhanced properties against therapeutically relevant targets, leveraging biocytin's ability to integrate into diverse biological systems (Li, Millward, & Roberts, 2002).
Proline in Asymmetric Synthesis and Pharmacology
The chemistry of proline and its derivatives has been extensively explored for their utility in asymmetric synthesis. Proline catalyzes a variety of organic reactions, contributing to the synthesis of bioactive molecules and pharmaceuticals. Its role as an osmoprotectant also highlights its significance in pharmacological and biotechnological applications, where it aids in stabilizing proteins and membranes under stress conditions (Panday, 2011).
Stress Response and Adaptation
Research on proline's function in plant stress response has illuminated its potential to improve stress tolerance. For example, in Pancratium maritimum L., a desert plant, proline supplementation was shown to enhance salt-stress tolerance, suggesting a protective role against environmental stressors. This insight could inform agricultural practices and the development of stress-resistant crops (Khedr et al., 2003).
Molecular Biology and Enzymology
The study of proline metabolism in Trypanosoma brucei brucei, a parasite, underscores its essential role in survival within the tsetse fly vector. The efficient catabolic pathway of proline to glutamate in T. b. brucei highlights the adaptability of this parasite to its nutritional environment, offering a target for therapeutic intervention (Mantilla et al., 2017).
Mécanisme D'action
Target of Action
Biocytin-L-proline is a compound that combines the properties of biotin and proline. Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Proline, on the other hand, plays multifaceted roles in cell biology, including acting as a precursor of extracellular collagens, antimicrobial peptides, and salivary proteins . It also modulates cell signaling pathways .
Mode of Action
Biocytin-L-proline’s mode of action is likely to be a combination of the actions of biotin and proline. Biotin is known to bind to proteins and other macromolecules, a process known as biotinylation . Proline, on the other hand, has been shown to enhance cell-monolayer cryopreservation . It also plays a role in antimicrobial peptide action .
Biochemical Pathways
The biochemical pathways affected by Biocytin-L-proline involve both biotin and proline metabolism. Biotin acts as a coenzyme in critical biochemical processes . Proline metabolism, on the other hand, is linked to photosynthesis and mitochondrial respiration . It can function as a signal, modulating gene expression and certain metabolic processes .
Pharmacokinetics
The pharmacokinetics of Biocytin-L-proline would likely involve the absorption, distribution, metabolism, and excretion (ADME) of both biotin and proline. For instance, a study on empagliflozin L-proline formulation showed that it was bioequivalent to its conventional formulation . .
Result of Action
The result of Biocytin-L-proline’s action would likely involve the combined effects of biotin and proline. Biotin is used therapeutically to treat conditions like acute and chronic eczema, contact dermatitis, and diabetes . Proline, on the other hand, has been associated with cell proliferation, survival, and metastatic spread in cancer cells .
Action Environment
The action of Biocytin-L-proline could be influenced by various environmental factors. For instance, the role of proline metabolism in cancer depends on tumor type and environmental, metabolic context . Similarly, the effectiveness of biotin could be influenced by factors like nutrient availability and changes in redox balance .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t13-,14+,15+,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNBERKLWAYKKP-IMPIEMTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652473 | |
| Record name | D-Prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 29973886 | |
CAS RN |
1356931-03-7 | |
| Record name | D-Prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)
![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

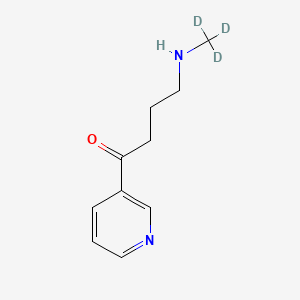
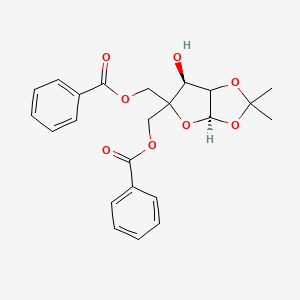
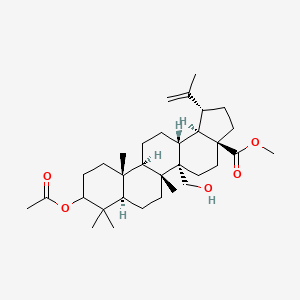
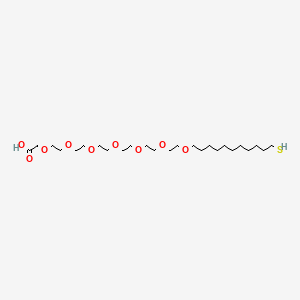


![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)

